1-(4-fluorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide
CAS No.: 922035-54-9
Cat. No.: VC6358308
Molecular Formula: C21H17FN2O4S
Molecular Weight: 412.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922035-54-9 |
|---|---|
| Molecular Formula | C21H17FN2O4S |
| Molecular Weight | 412.44 |
| IUPAC Name | 1-(4-fluorophenyl)-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide |
| Standard InChI | InChI=1S/C21H17FN2O4S/c1-13-2-8-20-18(10-13)23-21(25)17-11-16(7-9-19(17)28-20)24-29(26,27)12-14-3-5-15(22)6-4-14/h2-11,24H,12H2,1H3,(H,23,25) |
| Standard InChI Key | SDDNSFAMEJNYBO-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)CC4=CC=C(C=C4)F)C(=O)N2 |
Introduction
Molecular Formula
The compound is characterized by the following features:
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Core Structure: The molecule contains a dibenzo[b,f] oxazepine framework, which is a tricyclic heterocyclic system.
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Functional Groups:
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A methanesulfonamide group, which contributes to its solubility and bioactivity.
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A 4-fluorophenyl substituent, often associated with modulating biological activity.
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An oxo group at the 11th position and a methyl group at the 8th position.
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Synthesis Pathway
The synthesis of this compound likely involves:
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Formation of the Dibenzo[b,f]14oxazepine Core:
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This step may involve cyclization reactions using appropriate precursors like substituted anilines and aldehydes.
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Introduction of the Methanesulfonamide Group:
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The methanesulfonamide moiety can be introduced via sulfonylation reactions using methane sulfonyl chloride in the presence of a base.
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Fluorophenyl Substitution:
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The fluorophenyl group can be added through nucleophilic aromatic substitution or coupling reactions.
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Pharmacological Potential
Compounds containing sulfonamide groups and fluorinated aromatic rings are widely studied for their pharmacological activities:
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Anticancer Activity: Sulfonamides are known to inhibit carbonic anhydrase enzymes, which are overexpressed in certain tumors.
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Anti-inflammatory Properties: Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.
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CNS Activity: The dibenzo[b,f] oxazepine scaffold is structurally related to tricyclic antidepressants.
Mechanism of Action
While specific data on this compound's mechanism is unavailable, similar molecules often act by:
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Binding to enzyme active sites (e.g., carbonic anhydrase inhibition).
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Modulating receptor activity in the central nervous system.
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Interfering with DNA synthesis in cancer cells.
Medicinal Chemistry
This compound could serve as:
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A lead molecule for designing new drugs targeting cancer or neurological disorders.
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A scaffold for synthesizing derivatives with improved activity profiles.
Research Tool
It may also be used in biochemical studies to explore the role of sulfonamides in enzyme inhibition or receptor modulation.
Challenges
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Limited data on the compound's pharmacokinetics and toxicity.
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Potential synthetic challenges due to its complex structure.
Future Research
Further studies could focus on:
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Conducting in vitro and in vivo biological evaluations.
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Optimizing synthetic routes for scalability.
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Exploring structure-activity relationships (SAR) to enhance potency and selectivity.
This detailed profile highlights the chemical significance and potential applications of 1-(4-fluorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f] oxazepin-2-yl)methanesulfonamide while outlining areas for future research.
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